2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide
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Overview
Description
2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention in the field of medicinal and pharmaceutical chemistry due to their diverse biological activities and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide typically involves the reaction of 1-ethyl-1H-tetrazole-5-thiol with a suitable propanamide derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the thiol group of the tetrazole reacts with the amide group of the propanamide . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring mimics the carboxylic acid functional group, allowing it to bind to various enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Ethylthio)-1H-tetrazole
- 2-(1-Methyl-1H-tetrazol-5-yl)thio)propanamide
- 3-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile
Uniqueness
2-((1-Ethyl-1h-tetrazol-5-yl)thio)propanamide is unique due to its specific structural features and the presence of both the tetrazole and propanamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11N5OS |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(1-ethyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C6H11N5OS/c1-3-11-6(8-9-10-11)13-4(2)5(7)12/h4H,3H2,1-2H3,(H2,7,12) |
InChI Key |
XIQQBWVJIFHOBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)SC(C)C(=O)N |
Origin of Product |
United States |
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